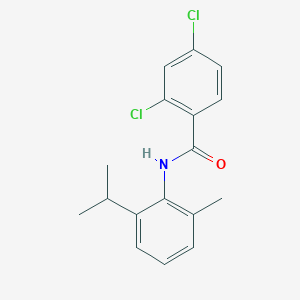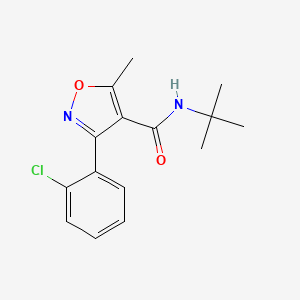![molecular formula C23H25N3O3 B5547402 N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5547402.png)
N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide and related compounds often involves multi-step organic reactions, starting from basic chemical precursors to achieve the desired complex structures. For example, Gawell (2003) describes the synthesis of a structurally related compound through an aryllithium reaction with 14CO2 to form the labelled acid, which is then transformed into the amide (Gawell, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a benzofuran ring, a piperazine moiety, and a propanamide group. Spectroscopic techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry are essential for confirming the chemical structures of these compounds. Kumar et al. (2017) provided structural proof for a series of novel derivatives using these analytical methods (Kumar et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}-2-methylpropanamide involves interactions with various reagents and conditions, leading to the formation of novel derivatives with potential therapeutic applications. Hussain et al. (2016) synthesized a series of benzamide derivatives as potential therapeutic agents for Alzheimer’s disease, demonstrating the compound's versatility in chemical reactions (Hussain et al., 2016).
Aplicaciones Científicas De Investigación
Antihistaminic and Biological Activities : The 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which include structures similar to the queried compound, have been synthesized and evaluated for their antihistaminic and anticholinergic activities. These compounds have shown promising results in biological evaluations using isolated guinea pig ileum tissues (Arayne et al., 2017).
Orexin Receptor Antagonism : A novel orexin 1 and 2 receptor antagonist, SB-649868, which is structurally related to the queried compound, was studied for its disposition and metabolism in humans. This compound is under development for treating insomnia (Renzulli et al., 2011).
Anti-acetylcholinesterase Activity : Piperidine derivatives, including those structurally similar to the queried compound, have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown significant inhibitory effects on acetylcholinesterase, which is a key enzyme related to neurodegenerative diseases like Alzheimer's (Sugimoto et al., 1990).
Serotonin Receptor Agonism : Benzamide derivatives with structures related to the queried compound have been studied as serotonin 4 (5-HT(4)) receptor agonists. These compounds show potential for enhancing gastrointestinal motility, which could have therapeutic applications (Sonda et al., 2003).
Antibacterial Properties : Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, structurally similar to the queried compound, have been synthesized and evaluated for their antibacterial and biofilm inhibitory activities. These compounds have shown significant efficacy against various bacterial strains, including MRSA and VRE (Mekky & Sanad, 2020).
Capillary Electrophoresis Applications : The compound has been included in studies related to the development of nonaqueous capillary electrophoretic separation methods. These methods are significant for quality control in pharmaceuticals (Ye et al., 2012).
Propiedades
IUPAC Name |
N-[4-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(2)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-15-17-5-3-4-6-20(17)29-21/h3-10,15-16H,11-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWYWFKSZZWTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(1-benzofuran-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(cyanomethyl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5547322.png)
![isobutyl 4-[(2-ethoxybenzoyl)amino]benzoate](/img/structure/B5547325.png)
![3-allyl-1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B5547330.png)
![(3R*,4R*)-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5547340.png)
![4-(1-butyl-1H-imidazol-2-yl)-1-[4-(1H-imidazol-1-yl)benzoyl]piperidine](/img/structure/B5547354.png)
![4-[(2-methylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5547360.png)
![2-[(2-thienylmethyl)thio]-1H-benzimidazole](/img/structure/B5547370.png)
![{[5-(2-chlorophenyl)-2-furyl]methyl}methylamine hydrochloride](/img/structure/B5547378.png)
![1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-azepanol](/img/structure/B5547382.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B5547385.png)

![4-{2-[(4-bromo-1-naphthyl)acetyl]carbonohydrazonoyl}-2-methoxyphenyl 2-furoate](/img/structure/B5547400.png)
![6-chloro-3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B5547408.png)
